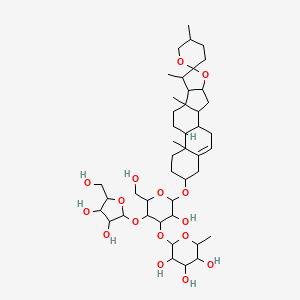

Chonglou saponin II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chonglou saponin II is a natural steroidal saponin found in the plant Rhizoma Paridis. This compound has garnered significant attention due to its potent anti-cancer properties. It has been shown to exhibit activity against various cancer cells, making it a promising candidate for therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: : Chonglou saponin II can be extracted from the plant Paris polyphylla var. yunnanensis. The extraction process involves water-assisted extraction, which is optimized using response surface methodology. The optimal conditions include an extraction time of 57 minutes, an extraction temperature of 36°C, and a solid-to-liquid ratio of 1:10 g/mL .

Industrial Production Methods: : For large-scale production, macroporous resin adsorption is employed. This method is environmentally friendly and economical. The process involves static and dynamic adsorption-desorption using NKA-9 resin, which significantly increases the yield of this compound .

化学反応の分析

Types of Reactions: : Chonglou saponin II undergoes various chemical reactions, including glycosylation, which is catalyzed by sterol glycosyltransferases. This reaction involves the addition of glucose molecules to the steroidal backbone .

Common Reagents and Conditions: : The glycosylation reaction typically uses UDP-glucose as the glycosyl donor and is catalyzed by enzymes such as Pp UGT6. The reaction conditions include a pH of around 7.0 and a temperature of 30°C .

Major Products: : The primary product of the glycosylation reaction is pennogenin 3-O-β-D-glucopyranoside, a glycosylated form of this compound .

科学的研究の応用

Chonglou saponin II has been extensively studied for its anti-cancer properties. It has been shown to inhibit the proliferation of colorectal cancer cells by inducing G2/M-phase cell cycle arrest and apoptosis. Additionally, it induces protective autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway . In liver cancer cells, this compound suppresses proliferation, migration, and invasion by downregulating cofilin activity and the AKT/NF-κB pathway .

作用機序

Chonglou saponin II exerts its effects primarily through the inhibition of key signaling pathways. In colorectal cancer cells, it inhibits the PI3K/AKT/mTOR and STAT3 signaling pathways, leading to cell cycle arrest and apoptosis . In liver cancer cells, it inhibits the AKT/NF-κB pathway, reducing cell motility and invasion .

類似化合物との比較

Chonglou saponin II is one of several steroidal saponins found in Paris polyphylla. Other similar compounds include Polyphyllin I, Polyphyllin VI, and Polyphyllin VII. While all these compounds exhibit anti-cancer properties, this compound is unique in its ability to induce protective autophagy and inhibit multiple signaling pathways .

List of Similar Compounds

- Polyphyllin I

- Polyphyllin VI

- Polyphyllin VII

This compound stands out due to its dual ability to induce apoptosis and protective autophagy, making it a versatile and potent anti-cancer agent.

生物活性

Chonglou saponin II, derived from the rhizome of Paris polyphylla, is a steroidal saponin known for its diverse biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

Overview of this compound

Chonglou saponins are characterized by their complex glycosidic structures, typically consisting of a hydrophobic aglycone linked to one or more sugar moieties. The structural diversity of these compounds significantly influences their biological activities. This compound has been identified as a potent agent in various therapeutic applications.

Anticancer Activity

This compound exhibits significant anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

The anticancer effects of this compound are primarily mediated through the following pathways:

- PI3K/Akt/mTOR Pathway : this compound has been shown to inhibit this signaling pathway, which is crucial for cell survival and proliferation. Studies indicate that it promotes the expression of pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : Research indicates that this compound induces G2/M phase arrest in cancer cells, which is associated with increased phosphorylation of CDK1 and downregulation of cyclin B1 .

Case Studies

- In Vitro Studies : In studies involving ovarian and liver cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 60 µg/mL, indicating effective inhibition of cell proliferation with minimal cytotoxicity to normal cells .

- In Vivo Studies : In xenograft models, oral administration of this compound resulted in significant tumor regression with low toxicity profiles, confirming its potential as an anticancer agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens.

- Mechanism : The antimicrobial action is attributed to the disruption of microbial cell membranes and inhibition of biofilm formation. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable in modulating immune responses and reducing inflammation.

- Cytokine Modulation : It has been reported to decrease the production of inflammatory cytokines such as TNF-α and IL-6 while promoting the expression of anti-inflammatory mediators .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKXNOOUWFJCMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673072 |

Source

|

| Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76296-72-5 |

Source

|

| Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。